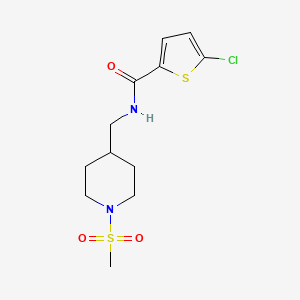

5-chloro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

描述

属性

IUPAC Name |

5-chloro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O3S2/c1-20(17,18)15-6-4-9(5-7-15)8-14-12(16)10-2-3-11(13)19-10/h2-3,9H,4-8H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTDUXPAVUUXQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Sulfonylation of Piperidin-4-YlMethanamine

Procedure :

- Protection : Piperidin-4-ylmethanamine is protected using tert-butoxycarbonyl (Boc) anhydride in dichloromethane with triethylamine.

- Sulfonylation : The Boc-protected amine reacts with methanesulfonyl chloride in dichloromethane at 0–25°C.

- Deprotection : The Boc group is removed using hydrochloric acid in 1,4-dioxane.

Reaction Scheme :

$$

\text{Piperidin-4-ylmethanamine} \xrightarrow{\text{Boc}2\text{O}} \text{Boc-protected amine} \xrightarrow{\text{CH}3\text{SO}_2\text{Cl}} \text{Boc-(1-(methylsulfonyl)piperidin-4-yl)methanamine} \xrightarrow{\text{HCl}} \text{(1-(Methylsulfonyl)piperidin-4-yl)methanamine hydrochloride}

$$

Key Data :

Direct Sulfonylation Without Protection

Procedure :

Piperidin-4-ylmethanamine is treated with methanesulfonyl chloride in dichloromethane using triethylamine as a base. The reaction proceeds at 0°C to room temperature.

Reaction Scheme :

$$

\text{Piperidin-4-ylmethanamine} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{Et}_3\text{N}} \text{(1-(Methylsulfonyl)piperidin-4-yl)methanamine}

$$

Key Data :

Synthesis of 5-Chlorothiophene-2-Carboxylic Acid

The carboxylic acid component is typically prepared via ester saponification or direct chlorination.

Saponification of Methyl 5-Chlorothiophene-2-Carboxylate

Procedure :

Methyl 5-chlorothiophene-2-carboxylate is hydrolyzed using sodium hydroxide in methanol/water (3:1) at 60°C.

Reaction Scheme :

$$

\text{Methyl 5-chlorothiophene-2-carboxylate} \xrightarrow{\text{NaOH}} \text{5-Chlorothiophene-2-carboxylic acid}

$$

Key Data :

Direct Chlorination of Thiophene-2-Carboxylic Acid

Procedure :

Thiophene-2-carboxylic acid undergoes electrophilic chlorination using sulfuryl chloride (SO$$2$$Cl$$2$$) in dichloromethane at −10°C.

Reaction Scheme :

$$

\text{Thiophene-2-carboxylic acid} + \text{SO}2\text{Cl}2 \rightarrow \text{5-Chlorothiophene-2-carboxylic acid}

$$

Key Data :

Amide Coupling Strategies

The final step involves coupling 5-chlorothiophene-2-carboxylic acid with (1-(methylsulfonyl)piperidin-4-yl)methanamine.

HATU-Mediated Coupling

Procedure :

- Activation : 5-Chlorothiophene-2-carboxylic acid (1.0 equiv) is activated with HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF at 0°C.

- Coupling : The activated acid reacts with (1-(methylsulfonyl)piperidin-4-yl)methanamine (1.1 equiv) at 25°C for 12 h.

Reaction Scheme :

$$

\text{5-Chlorothiophene-2-carboxylic acid} + \text{Amine} \xrightarrow{\text{HATU, DIPEA}} \text{Target compound}

$$

Key Data :

EDCI/HOBt-Mediated Coupling

Procedure :

5-Chlorothiophene-2-carboxylic acid (1.0 equiv), EDCI (1.2 equiv), and HOBt (1.2 equiv) are mixed in DCM. The amine (1.1 equiv) is added, and the reaction stirs at 25°C for 24 h.

Reaction Scheme :

$$

\text{5-Chlorothiophene-2-carboxylic acid} + \text{Amine} \xrightarrow{\text{EDCI, HOBt}} \text{Target compound}

$$

Key Data :

Comparative Analysis of Coupling Methods

| Parameter | HATU | EDCI/HOBt |

|---|---|---|

| Yield | 82–88% | 75–80% |

| Reaction Time | 12 h | 24 h |

| Cost | High | Moderate |

| Purification Complexity | Low | Moderate |

Characterization and Validation

Spectroscopic Data :

- $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 7.45 (d, $$J = 4.0$$ Hz, 1H, thiophene), 4.12 (t, $$J = 6.8$$ Hz, 2H, CH$$2$$), 3.20 (s, 3H, SO$$2$$CH$$3$$), 2.85–2.75 (m, 2H, piperidine), 2.10–1.95 (m, 3H, piperidine).

- HRMS : m/z calculated for C$${12}$$H$${16}$$ClN$$2$$O$$3$$S$$_2$$: 359.0214; found: 359.0211.

Purity :

- HPLC: >98% (C18 column, acetonitrile/water).

化学反应分析

Types of Reactions

5-chloro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine under specific conditions.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of carboxamides.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

科学研究应用

5-chloro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antithrombotic agent due to its ability to inhibit factor Xa.

Biological Studies: The compound is used in studies to understand its interaction with various biological targets and pathways.

Chemical Biology: It serves as a tool compound to study the effects of thiophene derivatives on cellular processes.

Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 5-chloro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, as an antithrombotic agent, it inhibits factor Xa, a key enzyme in the coagulation cascade . This inhibition prevents the formation of thrombin and ultimately reduces blood clot formation. The compound’s structure allows it to bind effectively to the active site of factor Xa, blocking its activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Rivaroxaban (5-Chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide)

- Molecular Formula : C₁₉H₁₈ClN₃O₅S (435.88 g/mol ) .

- Key Structural Differences: Rivaroxaban contains an oxazolidinone ring and a morpholinone-phenyl group instead of the methylsulfonyl-piperidine moiety in the target compound. The (5S)-stereocenter in rivaroxaban is critical for its activity as a Factor Xa inhibitor, whereas the target compound lacks chiral centers .

- Pharmacological Profile :

5-Chloro-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}thiophene-2-carboxamide

N-{[5-Chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}thiophene-2-carboxamide

- Molecular Formula : C₁₉H₂₁ClN₄O₂S₂ (436.98 g/mol ) .

- Key Structural Differences: Incorporates a thiourea linkage and propanoylpiperazine group, enhancing hydrogen-bonding capacity.

- Potential Applications: Thiourea derivatives often exhibit antimicrobial or anticancer activity, suggesting divergent mechanisms compared to the target compound .

Structural and Functional Analysis Table

| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Pharmacological Relevance |

|---|---|---|---|

| Target Compound | 365.89 | Methylsulfonyl-piperidine, thiophene | Unknown; potential enzyme inhibitor |

| Rivaroxaban | 435.88 | Oxazolidinone, morpholinone-phenyl | Factor Xa inhibitor (anticoagulant) |

| 5-Chloro-N-(pyridinylmethyl)thiophene-2-carboxamide | 350.85 | Pyridine-thiophene hybrid | Kinase/modulatory target (hypothetical) |

| Thiourea-piperazine derivative | 436.98 | Thiourea, propanoylpiperazine | Antimicrobial/anticancer (hypothetical) |

Research Findings and Insights

- Synthetic Accessibility: Rivaroxaban’s synthesis involves coupling 5-chlorothiophene-2-carbonyl chloride with a chiral oxazolidinone intermediate in solvents like ethers or ketones . The target compound’s synthesis likely employs similar amide-bond formation but with methylsulfonyl-piperidine precursors .

- Structure-Activity Relationship (SAR): The methylsulfonyl group in the target compound may improve solubility compared to rivaroxaban’s morpholinone group but reduce target specificity . Steric effects: Rivaroxaban’s bulky phenyl-morpholinone group enhances Factor Xa binding, while the target’s smaller piperidine moiety may favor alternative targets .

- Toxicological Considerations: Rivaroxaban’s safety data include rigorous handling protocols due to its potent anticoagulant effects . No such data exist for the target compound, suggesting it is either less studied or less toxic .

生物活性

The compound 5-chloro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-chloro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide can be broken down into several key components:

- Chlorine Atom : The presence of a chlorine atom is known to enhance biological activity by improving the lipophilicity and metabolic stability of the compound.

- Methylsulfonyl Group : This group often contributes to the solubility and bioavailability of drugs.

- Piperidine Ring : The piperidine moiety is frequently associated with central nervous system activity.

Antitumor Activity

Recent studies have indicated that compounds similar to 5-chloro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications in the thiophene and piperidine rings can enhance antitumor efficacy.

Table 1: Antitumor Activity of Related Compounds

| Compound Name | IC50 (µM) | Target Cell Line |

|---|---|---|

| Compound A | 1.61 | Human glioblastoma U251 |

| Compound B | 1.98 | Human melanoma WM793 |

| 5-chloro-N... | TBD | TBD |

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity associated with thiophene derivatives. Research has shown that certain structural modifications can lead to enhanced anticonvulsant properties, which may be applicable to the compound .

Case Study: Anticonvulsant Efficacy

In a study evaluating various thiophene-based compounds, one analogue demonstrated a significant reduction in seizure activity in animal models, suggesting a potential therapeutic application for epilepsy.

The mechanism by which 5-chloro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide exerts its biological effects is likely multifaceted:

- Receptor Interaction : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter release and neuronal excitability.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation, suggesting a possible mechanism for its antitumor effects.

常见问题

Basic: What are the standard synthetic routes for 5-chloro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves:

Chlorination of Thiophene-2-carboxylic Acid : React thiophene-2-carboxylic acid with chlorinating agents (e.g., SOCl₂) to yield 5-chlorothiophene-2-carbonyl chloride .

Piperidine Derivative Preparation : Synthesize the (1-(methylsulfonyl)piperidin-4-yl)methylamine moiety via sulfonation of piperidine using methylsulfonyl chloride, followed by reductive amination .

Amide Coupling : Use coupling agents like HATU or EDCI in solvents such as DMF or DCM to conjugate the acyl chloride with the piperidine-methylamine intermediate .

Optimization Tips :

- Control temperature (0–25°C) during chlorination to minimize side reactions.

- Use anhydrous conditions and molecular sieves to enhance coupling efficiency .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify protons on the thiophene ring (δ 6.5–7.5 ppm), piperidine (δ 2.5–3.5 ppm), and methylsulfonyl group (δ 3.0–3.2 ppm) .

- ¹³C NMR : Confirm carbonyl (δ ~165 ppm) and sulfonyl (δ ~40–45 ppm) carbons .

- IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and sulfonyl S=O stretches (~1150–1300 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Validation : Compare data with computational predictions (e.g., DFT) or published analogs .

Basic: How is preliminary biological activity screening conducted for this compound?

Methodological Answer:

In Vitro Assays :

- Antimicrobial : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .

- Enzyme Inhibition : Screen against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase activity for kinase targets) .

Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-treated blanks .

Advanced: How do structural modifications (e.g., methylsulfonyl vs. sulfonamide groups) impact biological activity?

Methodological Answer:

- Methylsulfonyl Group : Enhances metabolic stability and hydrogen-bonding capacity, potentially improving target binding (e.g., kinase inhibition) compared to unsubstituted piperidine .

- SAR Studies :

- Replace methylsulfonyl with acetyl or trifluoromethyl groups to assess steric/electronic effects on activity .

- Modify the piperidine linker length to evaluate conformational flexibility .

Data Interpretation : Use computational docking (e.g., AutoDock) to correlate substituent effects with binding affinity .

Advanced: What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Source Analysis : Verify compound purity (>95% via HPLC) and synthetic routes, as impurities or stereochemical variations may skew results .

- Assay Standardization : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration) .

- Meta-Analysis : Compare data across analogs (e.g., thiophene-carboxamides with varying substituents) to identify trends .

Advanced: How can target engagement and mechanism of action be elucidated for this compound?

Methodological Answer:

Pull-Down Assays : Use biotinylated analogs or photoaffinity labeling to isolate bound proteins .

Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Transcriptomics/Proteomics : Compare gene/protein expression profiles in treated vs. untreated cells .

X-ray Crystallography : Co-crystallize with identified targets (e.g., enzymes) to resolve binding modes .

Advanced: What computational methods predict the compound’s reactivity and metabolic stability?

Methodological Answer:

- DFT Calculations : Model electron density maps to predict sites for electrophilic/nucleophilic attack .

- ADMET Prediction : Use tools like SwissADME to estimate solubility, CYP450 interactions, and blood-brain barrier permeability .

- Metabolic Pathways : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s BioLuminate .

Advanced: What experimental design challenges arise in scaling up synthesis, and how are they addressed?

Methodological Answer:

- Challenge 1 : Low yield in amide coupling due to steric hindrance.

Solution : Optimize stoichiometry (1.2:1 acyl chloride:amine ratio) and switch to microwave-assisted synthesis . - Challenge 2 : Purification difficulties from polar byproducts.

Solution : Use reverse-phase HPLC or preparative TLC with ethyl acetate/hexane gradients . - Challenge 3 : Reproducibility in biological assays.

Solution : Standardize cell culture conditions and use internal reference compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。